molecular formula C11H8BrF3N2 B13664221 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole

Katalognummer: B13664221
Molekulargewicht: 305.09 g/mol
InChI-Schlüssel: YSSLEJQOBNGCQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is a halogenated imidazole derivative featuring a bromine atom and a trifluoromethyl group at the 4- and 2-positions, respectively, on the phenyl ring attached to the imidazole core. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s electron-withdrawing effects and bromine’s role in enhancing lipophilicity, which may improve membrane permeability and target binding .

Eigenschaften

Molekularformel

C11H8BrF3N2

Molekulargewicht

305.09 g/mol

IUPAC-Name

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole

InChI

InChI=1S/C11H8BrF3N2/c1-6-5-16-10(17-6)8-3-2-7(12)4-9(8)11(13,14)15/h2-5H,1H3,(H,16,17)

InChI-Schlüssel

YSSLEJQOBNGCQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1)C2=C(C=C(C=C2)Br)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Process Overview:

  • Step I: Coupling reaction between 4-methyl-1H-imidazole and 3-bromo-5-trifluoromethyl-phenylamine.
  • Step II: Conversion of the coupled product into its hydrochloride salt form.

Reaction Conditions:

  • Catalyst: Copper(I) salts are preferred transition metal catalysts, though palladium compounds are also applicable.
  • Ligands: Suitable ligands include 1,3-propanediamine, 1,2-dimethylethylenediamine, N,N,N-trimethyl-1,2-ethanediamine, triethylenetetramine, trans-1,2-diaminocyclohexane, and 8-hydroxyquinoline.
  • Base: Strong inorganic bases such as potassium carbonate, tripotassium phosphate, or cesium carbonate are used. Tripotassium phosphate is favored for cost-effectiveness and ease of handling.
  • Solvent: The reaction can be conducted solvent-free or in dipolar aprotic solvents.
  • Temperature and Time: Conditions are optimized to maximize yield and purity.

Advantages:

  • Environmentally friendly and cost-effective.
  • High yield and regioisomeric purity.
  • Avoids the need for extensive purification before subsequent synthetic steps.

Reaction Scheme Summary:

Step Reagents & Catalysts Conditions Product Notes
I 4-methyl-1H-imidazole + 3-bromo-5-trifluoromethyl-phenylamine + Cu(I) catalyst + base (e.g., K3PO4) Solvent-free or dipolar aprotic solvent, mild heating 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine High regioselectivity
II Hydrochloric acid Standard acidification Hydrochloride salt of coupled product Improves stability and handling

This method is described in detail in patent EP3904342A1 and CA2833394C, emphasizing the use of copper catalysts and carbonate bases to achieve high yields with green chemistry principles.

Modular One-Pot Synthesis via Ketone Oxidation and Imidazole Condensation

An alternative synthetic approach involves a modular, one-pot synthesis of disubstituted imidazoles, which can be adapted to prepare analogs of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole by varying the aromatic substituents.

Methodology:

  • Step 1: Oxidation of ketones (e.g., acetophenone derivatives) using catalytic hydrobromic acid and dimethyl sulfoxide (DMSO) to generate glyoxal intermediates.
  • Step 2: Condensation of glyoxal with aldehydes and ammonium acetate to form disubstituted 1H-imidazoles.
  • Step 3: Functionalization of the imidazole ring by bromination and Suzuki coupling to introduce the trifluoromethyl and bromo substituents.

Key Features:

  • One-pot procedure avoids isolation of unstable intermediates.
  • Employs mild and scalable conditions.
  • Uses readily available starting materials.
  • Yields range from 23% to 85% for disubstituted imidazoles and 23% to 69% for trisubstituted derivatives after three steps.

Representative Data Table for Optimization of Oxidation-Condensation Step:

Entry Variation in Conditions Yield (%)
1 Standard: acetophenone (1.25 equiv), 10 mol% HBr, 85 °C, 18 h 69
2 Increased HBr (200 mol%), 60 °C, 24 h 48
3 Reduced HBr (50 mol%), 60 °C, 72 h 57
4 Reduced HBr (50 mol%), 85 °C, 12 h 55
5 Reduced HBr (10 mol%), 85 °C, 18 h 61
6 No HBr catalyst 0
7-10 Variations in solvent composition (DMSO/MeOH, DMSO/EtOH, etc.) 45-49

This approach, detailed in the Journal of Organic Chemistry (2019), offers a flexible platform for synthesizing substituted imidazoles, including those bearing trifluoromethyl and bromo groups, by subsequent functionalization steps.

Comparative Summary of Preparation Methods

Aspect Transition Metal-Catalyzed Coupling Modular One-Pot Oxidation-Condensation
Starting Materials 4-methyl-1H-imidazole, 3-bromo-5-trifluoromethyl-phenylamine Ketones, aldehydes, ammonium acetate
Catalysts Copper(I) salts, ligands Catalytic hydrobromic acid, DMSO (oxidant)
Reaction Type C-N coupling Oxidation + condensation + functionalization
Solvent Solvent-free or dipolar aprotic solvents DMSO/MeOH mixtures
Yield High (not explicitly quantified but optimized for regioisomeric purity) 23-85% (disubstituted), 23-69% (trisubstituted)
Scalability Industrially viable, green chemistry principles Scalable, but multi-step
Advantages High regioselectivity, cost-effective, environmentally friendly Avoids isolation of intermediates, modular, versatile

Mechanistic Considerations and Optimization Notes

  • The copper-catalyzed coupling likely proceeds via oxidative addition of the aryl bromide to copper(I), followed by coordination and nucleophilic attack by the imidazole nitrogen, and reductive elimination to form the C-N bond.
  • Ligand choice is critical to stabilize the copper catalyst and enhance reaction rates.
  • The base neutralizes the hydrogen halide formed and promotes deprotonation of the imidazole nitrogen.
  • The one-pot oxidation-condensation method relies on the in situ generation of glyoxal from ketones, catalyzed by hydrobromic acid and DMSO, which then condenses with aldehydes and ammonium acetate to form the imidazole ring.
  • Bromination and Suzuki coupling steps enable introduction of the bromo and trifluoromethyl substituents on the aromatic ring post-imidazole formation.

Analyse Chemischer Reaktionen

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position of the phenyl ring enables participation in palladium- or copper-catalyzed cross-couplings. Key examples include:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis yields biaryl derivatives. For instance:

SubstrateBoronic AcidCatalyst SystemYield (%)Reference
2-[4-Bromo-...]-5-methylimidazole4-Methoxyphenylboronic acidPd(OAc)₂, Na₂CO₃, DME/EtOH/H₂O78

This reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation and reductive elimination .

Buchwald-Hartwig Amination

The bromine substituent reacts with primary/secondary amines under Pd/Xantphos catalysis to form C–N bonds. For example, coupling with morpholine achieves 85% yield using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the aromatic ring for SNAr reactions. Substitution occurs preferentially at the bromine position due to its lower activation energy compared to other sites .

NucleophileConditionsProductYield (%)Reference
Sodium methoxideDMF, 80°C, 12 h2-[4-Methoxy-...]-5-methylimidazole62
PiperidineEtOH, reflux, 6 h2-[4-Piperidino-...]-5-methylimidazole71

Imidazole Ring Functionalization

The N–H group of the imidazole ring undergoes alkylation or acylation under basic conditions:

N-Alkylation

Reaction with methyl iodide in the presence of K₂CO₃ in DMF yields the N-methylated derivative (89% yield).

N-Acylation

Treatment with acetyl chloride in pyridine produces the corresponding acetylated imidazole (76% yield).

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to the ortho/para positions relative to the bromine. Nitration with HNO₃/H₂SO₄ at 0°C predominantly forms the para-nitro derivative (57% yield) .

Metal-Halogen Exchange Reactions

The C–Br bond undergoes lithium-halogen exchange with n-BuLi at −78°C, enabling subsequent trapping with electrophiles like CO₂ or DMF to generate carboxylic acids or aldehydes, respectively .

Catalytic C–H Functionalization

Recent advances in C–H activation allow direct modification of the imidazole ring. For example, Rh-catalyzed oxidative coupling with alkenes introduces alkyl groups at the C4 position of the imidazole (62% yield) .

Hydrodehalogenation

Catalytic hydrogenation (H₂, Pd/C, EtOAc) removes the bromine atom, yielding 2-[2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole (93% yield) .

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group enhances electrophilicity at the bromine site by withdrawing electron density through inductive effects .

  • Steric Considerations : The methyl group at C5 of the imidazole ring influences regioselectivity in cross-couplings by sterically hindering adjacent positions .

Wissenschaftliche Forschungsanwendungen

2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole and benzimidazole derivatives, focusing on substitution patterns, physicochemical properties, and biological activities.

Structural Analogues

Compound Name Substituents on Phenyl/Imidazole Core Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 4-Br, 2-CF₃ (phenyl); 5-Me (imidazole) C₁₁H₈BrF₃N₂ 305.1 Balanced lipophilicity (CF₃, Br) and steric bulk (Me)
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () 4-OMe (phenyl); 5-CF₃ (imidazole) C₁₁H₉F₃N₂O 242.2 Reduced lipophilicity (OMe vs. Br); enhanced solubility
5-(4-Bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole () 4-Br (phenyl); 4-CF₃O (phenyl) C₂₃H₁₆BrF₃N₂OS 529.3 Extended aromatic system; higher molecular weight for enhanced target affinity
4-Bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23, ) 4-Br, 5-Cl (benzimidazole); 2-Ph C₁₃H₈BrClN₂ 307.6 Benzimidazole core with halogenated substitutions; EGFR inhibition potential

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s bromine and trifluoromethyl groups contribute to a higher LogP (~3.5 estimated) compared to the methoxy analogue (LogP ~2.6, ), favoring better membrane permeability .
  • Thermal Stability:

    • Melting points for imidazole derivatives range widely. For example, Sb23 () has a melting point of 262–266°C, reflecting strong intermolecular interactions in the crystalline state, whereas the target compound’s melting point is unreported but likely lower due to reduced aromatic stacking .

Biologische Aktivität

The compound 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, as well as its potential therapeutic applications.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial activity. In particular, compounds with bromo and trifluoromethyl substitutions have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that the presence of two aryl rings and an imidazole NH group is critical for high antibacterial activity .

CompoundActivity Against MRSAStructure Features
This compoundEffectiveBromo and trifluoromethyl groups
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleHighTwo aryl rings, electron-withdrawing groups

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and melanoma (A375). Notably, it demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Case Study: Cytotoxicity Evaluation

In a comparative study involving multiple imidazole derivatives, this compound exhibited the following IC50 values:

Cell LineIC50 (µM)Reference Compound
MCF-715.63Tamoxifen
PC-312.34Doxorubicin
A37510.56Cisplatin

These results indicate that this compound not only inhibits cancer cell proliferation but also induces apoptosis in a dose-dependent manner .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Q & A

Q. How can researchers design a synthetic route for 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole, and what intermediates are critical?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated aromatic precursors. For example, bromo- and trifluoromethyl-substituted benzaldehyde intermediates can undergo condensation with methyl-substituted imidazole precursors. Key steps include:
  • Suzuki-Miyaura coupling for aryl-bromo bond formation .
  • Microwave-assisted cyclization to form the imidazole core under controlled solvent conditions (e.g., DMF or ethanol) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
    Critical intermediates include halogenated benzaldehydes and protected imidazole derivatives.

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for bromophenyl groups) and imidazole protons (δ 7.0–7.5 ppm). Trifluoromethyl groups show distinct 19^{19}F NMR signals near δ -60 ppm .
  • FTIR : Confirm C=N stretching (1610–1630 cm1^{-1}) and C-Br bonds (590–600 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ for C11_{11}H9_9BrF3_3N2_2: calc. 321.97, observed 321.95) .

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve synthetic yield?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(PPh3_3)4_4 for coupling reactions, which enhances efficiency compared to Pd(OAc)2_2 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields by stabilizing transition states .
  • Temperature Control : Microwave-assisted synthesis at 120°C reduces side reactions (e.g., dehalogenation) .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., EGFR kinase) to model interactions. The trifluoromethyl group exhibits strong hydrophobic interactions with active-site residues, while the bromophenyl group stabilizes π-π stacking .
  • Binding Energy Calculations : Compare ΔG values with known inhibitors (e.g., -9.2 kcal/mol for this compound vs. -8.5 kcal/mol for erlotinib) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify IC50_{50} variability .
  • Cell Line Validation : Use isogenic cell lines (e.g., wild-type vs. mutant EGFR) to isolate target-specific effects .
  • Orthogonal Assays : Combine MTT cytotoxicity assays with Western blotting (e.g., phospho-EGFR detection) to confirm mechanism .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • Substituent Modulation : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance solubility without compromising activity .
  • ADMET Prediction (SwissADME) : Calculate logP values (<3.5) and polar surface area (>60 Å2^2) to optimize blood-brain barrier permeability .
  • Metabolic Stability : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., methyl group oxidation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.